2-Phenyl-3-oxaspiro[4.5]decan-4-one
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Overview
Description
2-Phenyl-3-oxaspiro[4.5]decan-4-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro connection between a phenyl group and an oxaspirodecane ring system, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-oxaspiro[4.5]decan-4-one typically involves a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method is known for its efficiency and selectivity. The process begins with the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in dichloromethane (DCM) at low temperatures (around -40°C). This cascade reaction leads to the formation of the oxaspirocyclic structure with high yields and excellent selectivity .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-3-oxaspiro[4
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-oxaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxaspirocyclic ring system.
Substitution: The phenyl group and other positions on the ring system can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Phenyl-3-oxaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Phenyl-3-oxaspiro[4.5]decan-4-one exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but its unique structure suggests it could have significant biological activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but lacking the phenyl group.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: A compound with a similar spirocyclic framework but different functional groups.
Uniqueness
2-Phenyl-3-oxaspiro[4The presence of the oxaspirocyclic ring system also contributes to its unique properties and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
18998-17-9 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
3-phenyl-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H18O2/c16-14-15(9-5-2-6-10-15)11-13(17-14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
BZCTYMLHXOHLPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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